N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 6-oxopyridazinone core linked to an acetamide group substituted with a 2-chlorophenyl moiety at the nitrogen and a 3-methoxyphenyl group at the pyridazinone C3 position. Pyridazinone derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-14-6-4-5-13(11-14)16-9-10-19(25)23(22-16)12-18(24)21-17-8-3-2-7-15(17)20/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWJNQPMLEUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzoyl chloride and 3-methoxybenzaldehyde. The synthetic route may involve the following steps:
Formation of the Pyridazinone Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Acylation Reaction: The pyridazinone core is then acylated using 2-chlorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Pyridazinone vs. Other Heterocycles
The pyridazinone core distinguishes this compound from benzothiazole-based acetamides (e.g., EP3 348 550A1 derivatives), which exhibit different electronic properties and binding affinities due to the sulfur-containing heterocycle .
Substituent Effects on the Acetamide Moiety
Table 1: Comparison of Acetamide Substituents
Key Observations :
Pyridazinone Ring Substitutions
Table 2: Pyridazinone Substituent Variations
Physicochemical and Conformational Analysis
- Crystal Packing : Analogous dichlorophenyl acetamides exhibit dimeric hydrogen bonding (R22(10) motifs), suggesting the target compound may form similar intermolecular interactions, stabilizing its solid-state structure .
- Dihedral Angles: In related compounds (e.g., ), dihedral angles between aryl and pyridazinone rings range from 44.5° to 77.5°, influencing molecular planarity and packing . The target’s 3-methoxyphenyl group may adopt intermediate angles, balancing steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
